(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-N-methyl-2-methylsulfonylcyclohexan-1-amine
- (1S)-N,2,2-trimethyl-N-pyridin-3-ylcyclopropane-1-carboxamide
- (1S)-N-(4-acetamidophenyl)-2,2-dimethylcyclopropane-1-carboxamide
Uniqueness
(1S,2S)-1-Amino-1-(2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10+/m0/s1 |
InChI Key |
KYOUUIAOUIQRGD-WCBMZHEXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
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